molecular formula C21H16ClN3O3 B11299911 2-[2-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

2-[2-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11299911
M. Wt: 393.8 g/mol
InChI Key: LHKAPNABIONXHI-UHFFFAOYSA-N
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Description

2-[2-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyridoindole moiety with an isoindole-dione group, which may contribute to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach includes the condensation of 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole with a suitable isoindole-dione precursor under controlled conditions. The reaction may require specific catalysts, solvents, and temperature settings to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and safety, ensuring consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can modify the compound’s functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[2-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole: Shares the pyridoindole core but lacks the isoindole-dione group.

    1H-isoindole-1,3(2H)-dione: Contains the isoindole-dione moiety but not the pyridoindole structure.

Uniqueness

2-[2-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione is unique due to its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its individual components.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H16ClN3O3

Molecular Weight

393.8 g/mol

IUPAC Name

2-[2-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-oxoethyl]isoindole-1,3-dione

InChI

InChI=1S/C21H16ClN3O3/c22-12-5-6-17-15(9-12)16-10-24(8-7-18(16)23-17)19(26)11-25-20(27)13-3-1-2-4-14(13)21(25)28/h1-6,9,23H,7-8,10-11H2

InChI Key

LHKAPNABIONXHI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)Cl)C(=O)CN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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